Paspalic acid

Catalog No.
S538669
CAS No.
5516-88-1
M.F
C16H16N2O2
M. Wt
268.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Paspalic acid

CAS Number

5516-88-1

Product Name

Paspalic acid

IUPAC Name

(6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

InChI

InChI=1S/C16H16N2O2/c1-18-8-10(16(19)20)5-12-11-3-2-4-13-15(11)9(7-17-13)6-14(12)18/h2-5,7,12,14,17H,6,8H2,1H3,(H,19,20)/t12-,14-/m1/s1

InChI Key

RJNCJTROKRDRBW-TZMCWYRMSA-N

SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Solubility

Soluble in DMSO

Synonyms

6-methyl-delta 8,9-ergoline-8-carboxylic acid, paspalic acid

Canonical SMILES

CN1CC(=CC2C1CC3=CNC4=CC=CC2=C34)C(=O)O

Isomeric SMILES

CN1CC(=C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)O

Description

The exact mass of the compound Paspalic acid is 268.1212 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Alkaloids - Ergot Alkaloids - Ergolines - Lysergic Acid - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Analytical Techniques: Due to its structural similarity to lysergic acid, another ergot alkaloid with psychoactive properties, paspalic acid presents a challenge for analytical methods. Researchers are developing techniques like capillary zone electrophoresis (CZE) for separating and detecting paspalic acid alongside lysergic acid and its isomers. This allows for more accurate analysis of these compounds in samples, which is crucial for fields like toxicology and food safety. []

Paspalic acid is a naturally occurring compound classified as an ergot alkaloid, primarily derived from the fungus Claviceps purpurea. Its chemical structure is characterized by a complex polycyclic framework that includes a carboxylic acid group. Paspalic acid plays a crucial role in the biosynthesis of various bioactive compounds, including lysergic acid, which is known for its psychoactive properties. The compound is recognized for its potential applications in pharmacology and agriculture, particularly in the synthesis of other alkaloids.

Paspalic acid is notable for its ability to undergo isomerization reactions, particularly converting to lysergic acid. This transformation can occur through enzymatic processes or spontaneous rearrangements. The isomerization typically involves the following steps:

  • Oxidation: Paspalic acid can be oxidized to lysergic acid via the action of isomerase enzymes, which facilitate the rearrangement of its molecular structure .
  • Isomerization: In a phase-separated mixture with metal hydroxides, paspalic acid can be isomerized efficiently to yield high purity lysergic acid under mild conditions (approximately 50°C) within a few hours .
  • Enzymatic Pathways: The biosynthetic pathway leading to paspalic acid involves several key enzymes, including prenyltransferases and methyltransferases, which catalyze the conversion of L-tryptophan into various intermediates before reaching paspalic acid .

Paspalic acid exhibits various biological activities due to its structural similarity to other ergot alkaloids. It has been studied for its potential effects on:

  • Neurotransmission: Similar to other ergot alkaloids, paspalic acid may influence neurotransmitter systems, potentially affecting mood and cognition.
  • Pharmacological Properties: Its derivatives, particularly lysergic acid, are known for their psychoactive effects and have been investigated for therapeutic uses in treating conditions such as depression and anxiety.
  • Plant Growth Regulation: Paspalic acid has been noted for its use in agriculture as a growth regulator, influencing fatty acid transformations in plants .

The synthesis of paspalic acid can be achieved through several methods:

  • Biosynthetic Pathways: The natural biosynthesis occurs in fungi like Claviceps purpurea, where it is produced from L-tryptophan through a series of enzymatic transformations involving prenylation and methylation .
  • Chemical Synthesis: Laboratory synthesis may involve the oxidation of precursor compounds or the use of specific catalysts to facilitate the conversion of simpler organic molecules into paspalic acid.
  • Isomerization Techniques: Paspalic acid can be synthesized or purified through isomerization reactions that convert related compounds into paspalic acid under controlled conditions .

Paspalic acid has several applications across different fields:

  • Pharmaceutical Industry: It serves as an intermediate in the synthesis of lysergic acid and other pharmaceutical compounds with psychoactive properties.
  • Agriculture: Utilized as a growth regulator and an agent for modifying fatty acids in crops .
  • Research: Investigated for its biochemical pathways and potential therapeutic effects related to neurological disorders.

Research into the interactions of paspalic acid with biological systems has revealed insights into its pharmacodynamics:

  • Receptor Binding: Studies indicate that paspalic acid and its derivatives may interact with serotonin receptors, influencing mood regulation and cognitive functions.
  • Metabolic Pathways: Understanding how paspalic acid is metabolized in organisms helps elucidate its biological effects and potential toxicity .

Paspalic acid shares structural similarities with several other ergot alkaloids, making it an interesting compound for comparative studies. Here are some similar compounds:

Compound NameStructural FeaturesUnique Properties
Lysergic AcidContains an indole structureKnown for psychoactive effects
ErgocryptineSimilar polycyclic structureExhibits vasoconstrictive properties
AgroclavinePrecursor in the biosynthetic pathwayFunctions as a precursor for other alkaloids
ElymoclavineRelated to agroclavineInvolved in various oxidation reactions

Paspalic acid's uniqueness lies in its specific role within the biosynthetic pathway leading to these more complex alkaloids and its potential applications in both pharmacology and agriculture. Its ability to act as an isomerizing agent further distinguishes it from closely related compounds, enhancing its utility in synthetic chemistry and biochemistry .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

-0.4

Exact Mass

268.1212

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

P81DUK4Q2L

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 1 notifications to the ECHA C&L Inventory.;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5516-88-1

Wikipedia

Paspalic acid

Dates

Modify: 2024-04-14
1: Kim SU, Cho YJ, Floss HG, Anderson JA. Conversion of Elymoclavine to Paspalic Acid by a Particulate Fraction from an Ergotamine-Producing Strain of Claviceps sp. Planta Med. 1983 Jul;48(7):145-8. PubMed PMID: 17404974.
2: Himmelsbach M, Ferdig M, Rohrer T. Analysis of paspalic acid, lysergic acid, and iso-lysergic acid by capillary zone electrophoresis with UV- and quadrupole time-of-flight mass spectrometric detection. Electrophoresis. 2014 May;35(9):1329-33. doi: 10.1002/elps.201300224. Epub 2013 Oct 18. PubMed PMID: 24115177.
3: Kim SU, Anderson JA. Conversion of elymoclavine to paspalic acid by a particulate fraction from an ergotamine-producing strain of Claviceps sp. Planta Med. 1982 Jul;45(3):141. PubMed PMID: 17396831.

Explore Compound Types